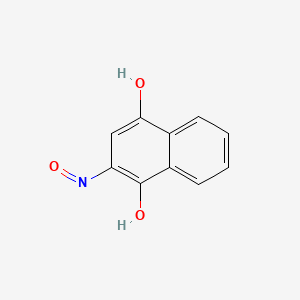

2-Hydroxyamino-1,4-naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxyamino-1,4-naphthoquinone, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-hydroxyamino-1,4-naphthoquinone. In vitro evaluations have demonstrated its potency against prostate cancer cells, with an IC50 value of 8.08 µM, indicating significant cytotoxicity. The compound exhibits a favorable selectivity index of 3.90, suggesting its potential as a therapeutic agent in cancer treatment .

Antimalarial Properties

Research has shown that derivatives of this compound possess antimalarial activity. A series of synthesized derivatives were tested against Plasmodium falciparum, revealing that some compounds displayed IC50 values ranging from 0.77 to 4.05 µg/mL. The most potent derivative had an IC50 of 0.77 µg/mL, highlighting the compound's potential in combating malaria .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties, making it useful in developing new antimicrobial agents. Its ability to suppress the formation of harmful radicals enhances its appeal in pharmaceutical formulations aimed at treating infections .

Agricultural Applications

Pesticidal Properties

this compound derivatives have been reported to exhibit insecticidal and herbicidal activities. Studies indicate that these compounds can effectively control pest populations and inhibit weed growth, making them valuable in sustainable agriculture practices .

Fungicidal Activity

The compound's fungicidal properties have also been explored, with findings suggesting effectiveness against various fungal pathogens that affect crops. This application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemical options .

Cosmetic Applications

Dyes for Hair and Skin

this compound is widely used in cosmetic formulations as a dye for hair and skin due to its vibrant color properties. It is particularly valued for its ability to produce long-lasting color effects while being less toxic than synthetic dyes .

Antioxidant Properties

The compound exhibits antioxidant effects, which can be beneficial in cosmetic products aimed at reducing oxidative stress on the skin. This property supports skin health and may help in anti-aging formulations .

Industrial Applications

Production Methodologies

A novel method for synthesizing this compound has been developed using hydrogen peroxide oxidation in the presence of a vanadium catalyst. This process allows for high yields and purity levels, making it suitable for industrial applications .

| Application Area | Description | Key Findings/Properties |

|---|---|---|

| Pharmaceutical | Anticancer agents | IC50 = 8.08 µM against prostate cancer |

| Antimalarial | IC50 = 0.77 µg/mL against Plasmodium falciparum | |

| Antimicrobial | Effective against various pathogens | |

| Agricultural | Insecticidal | Effective control of pest populations |

| Fungicidal | Effective against crop pathogens | |

| Cosmetic | Hair/Skin dye | Non-toxic alternative to synthetic dyes |

| Antioxidant | Supports skin health in formulations | |

| Industrial | Synthesis | High yield production method developed |

Eigenschaften

CAS-Nummer |

53130-67-9 |

|---|---|

Molekularformel |

C10H7NO3 |

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

2-nitrosonaphthalene-1,4-diol |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(11-14)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H |

InChI-Schlüssel |

DUMLSLRXBWAHRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |

Key on ui other cas no. |

53130-67-9 |

Synonyme |

2-hydroxyamino-1,4-naphthoquinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.